
1,3-Nonadiene, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Nonadiene, (E)-, also known as (E)-1,3-Nonadiene, is an organic compound with the molecular formula C9H16. It is a type of diene, which means it contains two double bonds. The compound is characterized by its trans configuration, where the hydrogen atoms are on opposite sides of the double bond. This compound is used in various chemical reactions and has applications in different fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Nonadiene, (E)- can be synthesized through various methods. One common method involves the polymerization of 1,3-alkadienes using a DEAB initiator. This process results in the formation of ester-telechelic polynonadiene, which can then be hydrogenated using a copper chromite catalyst to produce the desired compound .
Industrial Production Methods
In industrial settings, the production of 1,3-Nonadiene, (E)- often involves the use of large-scale polymerization reactors. The reaction conditions, such as initiator concentration and feed rate, are carefully controlled to achieve the desired molecular weight and properties of the final product .
化学反应分析
Types of Reactions
1,3-Nonadiene, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogens, such as chlorine and bromine, are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce aldehydes or carboxylic acids, while reduction typically yields alkanes .
科学研究应用
1,3-Nonadiene, (E)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 1,3-Nonadiene, (E)- involves its interaction with various molecular targets and pathways. The compound can participate in cycloaddition reactions, where it forms cyclic structures with other molecules. These reactions are often catalyzed by transition metals, such as cobalt, which facilitate the formation of the desired products .
相似化合物的比较
1,3-Nonadiene, (E)- can be compared with other similar compounds, such as:
1,3-Butadiene: A smaller diene with similar reactivity but different physical properties.
1,3-Hexadiene: Another diene with a different chain length and reactivity.
1,3-Octadiene: Similar in structure but with a different number of carbon atoms.
The uniqueness of 1,3-Nonadiene, (E)- lies in its specific chain length and trans configuration, which influence its reactivity and applications .
属性
CAS 编号 |
71030-52-9 |
|---|---|
分子式 |
C9H16 |
分子量 |
124.22 g/mol |
IUPAC 名称 |
(3E)-nona-1,3-diene |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,5,7H,1,4,6,8-9H2,2H3/b7-5+ |
InChI 键 |
CLNYHERYALISIR-FNORWQNLSA-N |
手性 SMILES |
CCCCC/C=C/C=C |
规范 SMILES |
CCCCCC=CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


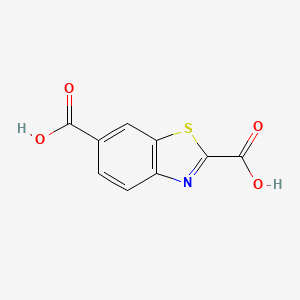
![Pyrrolo[1,2-D][1,4]thiazepine](/img/structure/B13958434.png)

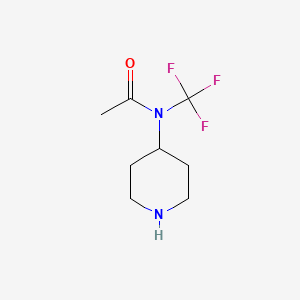
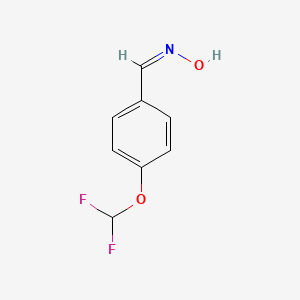
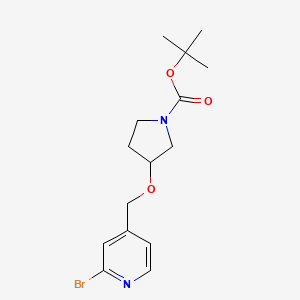
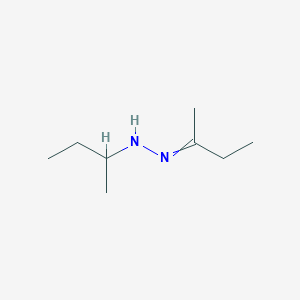
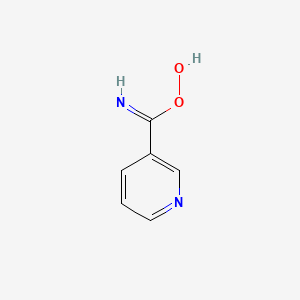
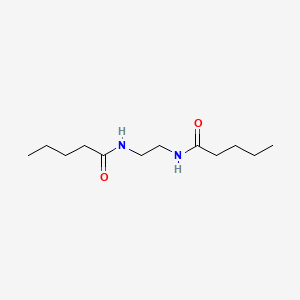
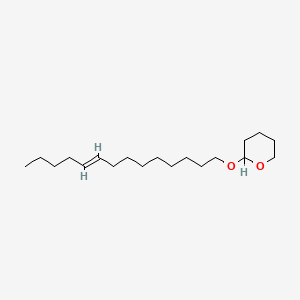
![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)
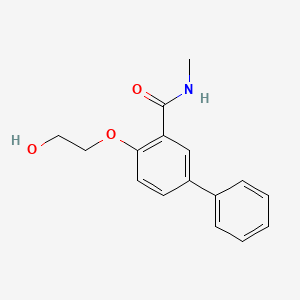
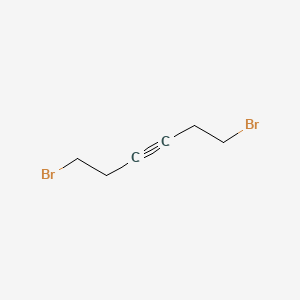
![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)
